s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-

Description

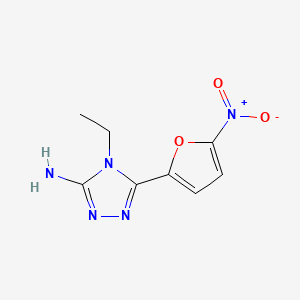

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-, is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amino group at position 3, an ethyl group at position 4, and a 5-nitro-2-furyl moiety at position 5. The 5-nitro-2-furyl group is a hallmark of nitrofuran derivatives, a class known for antimicrobial and carcinogenic properties . The triazole ring, with its three nitrogen atoms, imparts unique electronic and steric properties compared to other heterocycles like thiazoles or thiadiazoles.

Propriétés

Numéro CAS |

41735-52-8 |

|---|---|

Formule moléculaire |

C8H9N5O3 |

Poids moléculaire |

223.19 g/mol |

Nom IUPAC |

4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C8H9N5O3/c1-2-12-7(10-11-8(12)9)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,11) |

Clé InChI |

IEAPFWFAUCZGRQ-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 2-Furoic acid hydrazide or its derivatives serve as common precursors for introducing the 5-(5-nitro-2-furyl) substituent.

- Hydrazine hydrate is used to form hydrazide intermediates and to promote cyclization.

- Alkyl halides (e.g., ethyl halides) are employed for alkylation to introduce the 4-ethyl substituent.

- Nitro-substituted furanyl aldehydes or acids provide the nitro-furan moiety.

Representative Synthetic Route

A typical synthetic route involves the following steps:

Synthesis of 2-furoic acid hydrazide : Prepared by reacting 2-furoic acid esters with hydrazine hydrate under reflux conditions to yield the hydrazide intermediate.

Formation of potassium dithiocarbazinate intermediate : The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide to form a potassium dithiocarbazinate salt.

Cyclization to 1,2,4-triazole core : The potassium dithiocarbazinate intermediate undergoes cyclocondensation with excess hydrazine hydrate, resulting in the formation of the 1,2,4-triazole ring bearing the 3-amino and 5-(2-furyl) substituents.

Alkylation at the 4-position : The triazole intermediate is alkylated with ethyl halides in the presence of potassium hydroxide in ethanol to introduce the 4-ethyl group, yielding the 4-ethyl-5-(2-furyl)-1,2,4-triazol-3-amine derivative.

Nitration of the furan ring : The 5-(2-furyl) substituent is nitrated selectively to introduce the 5-nitro group on the furan ring, completing the synthesis of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-.

Detailed Reaction Conditions and Parameters

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Hydrazide formation | 2-furoic acid ester + hydrazine hydrate, reflux, ethanol solvent | Yields hydrazide intermediate |

| 2 | Potassium dithiocarbazinate formation | Hydrazide + CS2 + KOH in ethanol, reflux 3-4 h | Intermediate salt formation |

| 3 | Cyclization to triazole | Potassium dithiocarbazinate + hydrazine hydrate, reflux 6-8 h | One-pot reaction, good yield |

| 4 | Alkylation | Triazole + ethyl halide + KOH in ethanol, reflux | Introduces 4-ethyl substituent |

| 5 | Nitration | Selective nitration of furan ring, controlled acidic conditions | Introduces 5-nitro group |

Alternative and Related Synthetic Methods

Cyclization from aminoguanidine formate : A patented method for preparing 3-amino-1,2,4-triazole involves reacting hydrazine hydrate, cyanamide, and formic acid to form aminoguanidine formate, which upon cyclization yields the triazole core. This method can be adapted for substituted triazoles by modifying the starting materials.

Condensation with aromatic aldehydes : For related triazole derivatives, condensation of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole with aldehydes under reflux in ethanol/water mixtures has been reported, which can be a route to functionalized triazoles.

Mannich base formation : Post-synthesis modification of triazoles via Mannich reactions with formaldehyde and amines can yield derivatives with enhanced biological activity, though this is more relevant for functionalization than core synthesis.

Research Findings and Yields

The one-pot synthesis of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole yields the product as a white solid with good yield and purity, confirmed by spectral methods.

Alkylation reactions proceed efficiently under basic conditions with potassium hydroxide in ethanol, providing high regioselectivity for the 4-position alkylation.

Nitration of the furan ring requires careful control to avoid ring degradation, typically performed under mild acidic conditions with nitrating agents such as nitric acid or mixed acid systems.

Overall yields for the multi-step synthesis of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- are reported in the range of 60-75%, depending on purification and reaction optimization.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the amino position.

Applications De Recherche Scientifique

s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: The compound is used in the development of new materials with specific electronic properties.

Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mécanisme D'action

The mechanism of action of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

- Example: 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (3a) Structure: A 1,3,4-thiadiazole ring with amino and 5-nitro-2-furyl substituents. Synthesis: Formed via oxidative cyclization of 5-nitrofurancarboxaldehyde thiosemicarbazone . Activity: Thiadiazole derivatives are intermediates in synthesizing chloro-substituted analogs (e.g., 4a), which may exhibit antimicrobial or carcinogenic properties.

Thiazole Derivatives

- Example: 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT) Structure: Thiazole ring with amino and nitro-furyl groups. Metabolism: Metabolized via prostaglandin hydroperoxidase, forming reactive intermediates that bind nucleic acids, implicating it in bladder carcinogenesis .

Hydrazinothiazole Derivatives

- Example: 2-Hydrazino-4-(5-nitro-2-furyl)thiazole Activity: Potent carcinogen inducing mammary gland tumors in rats . Key Difference: The ethyl group in the target compound could enhance lipophilicity, increasing tissue penetration compared to hydrazine-containing analogs, which may prioritize urinary excretion.

Isoxazole and Oxazolidinone Derivatives

- Example: Furazolidone (3-[(5-nitro-2-furyl)methylene]amino-oxazolidinone) Structure: Oxazolidinone fused with a nitrofuran moiety. Activity: Broad-spectrum antibiotic metabolized to semicarbazide (SEM), a residue with toxicological concerns . Comparison: The triazole ring’s metabolic stability might reduce nitro-group reduction, limiting reactive metabolite formation compared to furazolidone.

Carcinogenicity

- Nitrofuran derivatives like FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) induce bladder tumors in rats via irreversible hyperplasia linked to nitro-group reduction and DNA adduct formation .

- Target Compound: The amino group may act as a detoxifying site (e.g., forming glucuronides), while the ethyl group could delay metabolic activation.

Antimicrobial and Antitumor Activity

- Nitrofurans like nitrofurantoin target bacterial nitroreductases, generating bactericidal intermediates .

- Triazole Advantage: Triazoles are known for antifungal activity (e.g., fluconazole), suggesting the target compound might combine nitrofuran’s antibacterial effects with triazole’s antifungal properties.

- Antitumor Potential: Thiazolotriazole derivatives of fluoroquinolones show antitumor activity . The nitro-furyl group’s electron-withdrawing nature could enhance DNA intercalation or topoisomerase inhibition.

Physicochemical Properties

pKa and Tautomerism

- Thiazole derivatives (e.g., 2-amino-4-methyl-5-(5-nitro-2-furyl)thiazole) exhibit pKa values around 3.5–4.0, influenced by the nitro-furyl group’s electron-withdrawing effects .

Lipophilicity

- The ethyl group in the target compound enhances lipophilicity (logP ~1.5–2.0 estimated) compared to unsubstituted analogs, favoring membrane penetration and bioavailability.

Data Tables

Table 2: Physicochemical Properties

Activité Biologique

s-Triazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is characterized by the presence of a triazole ring substituted with an amino group, an ethyl group, and a nitro-furyl moiety. This unique structure is believed to contribute to its biological activities.

Antiviral Activity

Recent studies have demonstrated that various substituted s-triazole derivatives exhibit significant inhibitory effects against HIV-1. For instance, compounds similar to s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- were evaluated for their ability to inhibit HIV replication in cell cultures. The most active derivatives showed effective inhibition with EC50 values ranging from 12 μM to 68.3 μM against HIV-1 replication and moderate inhibition of HIV reverse transcriptase (IC50 around 43.5 μM) .

Anticancer Activity

The compound's anticancer potential has also been explored. A related study highlighted that triazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The best-performing compounds demonstrated IC50 values as low as 1.1 μM, indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, s-Triazole derivatives have shown promising antimicrobial activity. Studies indicate that certain derivatives effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 μg/mL to 62.5 μg/mL, demonstrating their potential as antimicrobial agents .

The biological activity of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- can be attributed to its ability to interact with specific biological targets:

- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as reverse transcriptase, preventing viral replication.

- Induction of Apoptosis : In cancer cells, triazole derivatives can induce apoptosis through mechanisms involving caspase activation and disruption of tubulin polymerization .

- Disruption of Bacterial Cell Walls : The antimicrobial action likely involves disrupting bacterial cell wall synthesis or function.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, 1,2,4-triazole cores are functionalized via nucleophilic substitution or cyclocondensation reactions. Key steps include introducing the 5-nitro-2-furyl moiety via azo coupling or Suzuki-Miyaura cross-coupling, followed by alkylation/arylation at the 4-ethyl position. Characterization requires elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm purity and regiochemistry .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use spectroscopic techniques such as ¹H-NMR to confirm the presence of the amino group (δ 5.0–6.0 ppm for NH₂) and the nitro-furyl substituent (distinct aromatic proton splitting patterns). LC-MS provides molecular ion peaks matching theoretical mass. X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Standard assays include:

- Antifungal : Broth microdilution (CLSI M38/M44) against Candida or Aspergillus spp., with MIC values compared to fluconazole .

- Anticancer : MTT assay (IC₅₀ determination) on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control .

- Antiparasitic : ³H-uracil incorporation assays for Toxoplasma gondii inhibition, with sulfadiazine as a reference .

Advanced Research Questions

Q. How can contradictory data on toxicity and efficacy be resolved for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). To address this:

- Perform dose-response curves under standardized conditions (e.g., RPMI-1640 medium, 10% FBS).

- Compare cytotoxicity (CC₃₀ via MTT) and efficacy (IC₅₀) across multiple cell lines to calculate therapeutic indices (TI = CC₃₀/IC₅₀). For example, s-Triazole derivatives showed a TI of 4.6 against T. gondii vs. sulfadiazine’s TI of 0.5, highlighting superior selectivity .

Q. What strategies improve the therapeutic index of nitro-furyl triazoles in vivo?

- Methodological Answer : Structural modifications include:

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl or cyano group to reduce nitroreductase-mediated toxicity .

- Prodrug design : Mask the amino group with acetyl or PEGylated moieties to enhance solubility and reduce acute toxicity (e.g., LD₅₀ improved from 730 mg/kg to >1,500 mg/kg in murine models) .

Q. How do computational methods enhance the design of triazole derivatives with targeted activity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Discovery Studio to predict binding affinity to targets like fungal CYP51 (PDB ID: 1EA1) or human topoisomerase IIα .

- ADME prediction : SwissADME or pkCSM evaluates logP (<3.5 for optimal permeability), aqueous solubility, and CYP450 inhibition risks .

Q. Why do some studies report conflicting results on nitro-furyl triazoles’ mutagenic potential?

- Methodological Answer : Nitro groups can act as mutagenic electrophiles. Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.